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7-Thia-1-azaspiro[4.4]nonan-4-ol

Cat. No.: B2417807
CAS No.: 1888495-64-4
M. Wt: 159.25
InChI Key: RONUWACGYCYREO-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Contemporary Chemical Biology

Spirocyclic systems, characterized by two rings sharing a single common atom, are increasingly recognized for their pivotal role in medicinal chemistry and drug discovery. bldpharm.com Their inherent three-dimensionality allows for the precise projection of functional groups in space, which can lead to more significant interactions with the complex three-dimensional binding sites of biological targets like proteins. tandfonline.com This contrasts with largely planar aromatic systems, offering a distinct advantage in the design of novel therapeutics. tandfonline.com The spirocyclic framework is prevalent in a variety of natural products, which have evolved to interact with biological macromolecules. tandfonline.comnih.gov

The introduction of spirocycles into a molecule can modulate its physicochemical properties, such as aqueous solubility, lipophilicity (logP), and metabolic stability. bldpharm.comresearchgate.net Specifically, the increased sp3 character of spirocycles is generally associated with improved water solubility. tandfonline.com Furthermore, the rigid or conformationally restricted nature of many spirocyclic systems, particularly those composed of smaller rings, is beneficial for structure-based drug design. tandfonline.com This rigidity can lead to higher potency and selectivity for their biological targets. bldpharm.com

Architectural Uniqueness of the 7-Thia-1-azaspiro[4.4]nonan-4-ol Scaffold and its Heteroatom Configuration

The this compound scaffold is a notable example of a heterocyclic spiro system. Its architecture is defined by a spiro[4.4]nonane core, where one five-membered ring contains a nitrogen atom (an azacyclopentane ring) and the other contains a sulfur atom (a thiolane ring). The presence of these two different heteroatoms, nitrogen and sulfur, in a spirocyclic arrangement imparts unique chemical properties and potential for diverse biological activities. The "-ol" suffix indicates the presence of a hydroxyl group at the 4-position of the azaspiro ring system, providing a key functional group for further chemical modifications or interactions with biological targets.

The specific arrangement of the thia- and aza- functionalities within the spiro[4.4]nonane framework creates a distinct three-dimensional shape and distribution of charge. The nitrogen atom can act as a hydrogen bond acceptor or a site for protonation, influencing the molecule's solubility and interaction with biological receptors. The sulfur atom, with its potential for oxidation to sulfoxide (B87167) or sulfone, offers another avenue for modulating the compound's electronic and steric properties. This dual heteroatom configuration is a key feature that distinguishes it from all-carbon or single-heteroatom spirocycles.

Overview of Research Trajectories for Spiro[4.4]nonane Derivatives in Advanced Organic Synthesis and Biological Applications

Research into spiro[4.4]nonane derivatives has been an active area of investigation, with a focus on both their synthesis and their potential applications. Various synthetic methodologies have been developed for the construction of the spiro[4.4]nonane skeleton, including radical spirocyclization, Diels-Alder reactions, and ring-closing metathesis. researchgate.net The synthesis of enantiopure spiro[4.4]nonane derivatives is of particular interest, as the stereochemistry of the spiro center can significantly impact biological activity. acs.org

Spiro[4.4]nonane derivatives have shown promise in a range of biological applications. For instance, some have been investigated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Others have been explored as potential anticancer agents. mdpi.com The 1-azaspiro[4.4]nonane ring system is a core component of Cephalotaxus alkaloids, which are known for their potent antiproliferative activities. nih.gov Furthermore, derivatives of 1-thia-4-azaspiro[4.4/5]alkan-3-ones have been synthesized and evaluated as dual inhibitors of EGFR and BRAFV600E, two important targets in cancer therapy. mdpi.comnih.gov The versatility of the spiro[4.4]nonane scaffold continues to make it an attractive target for the development of new functional molecules and therapeutic agents. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NOS B2417807 7-Thia-1-azaspiro[4.4]nonan-4-ol CAS No. 1888495-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-thia-1-azaspiro[4.4]nonan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c9-6-1-3-8-7(6)2-4-10-5-7/h6,8-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONUWACGYCYREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(C1O)CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Thia 1 Azaspiro 4.4 Nonan 4 Ol and Its Analogs

Historical Development of Spirocyclic Core Synthesis Relevant to 7-Thia-1-azaspiro[4.4]nonan-4-ol

The concept of spirocycles, compounds featuring two rings connected by a single common atom, was first introduced by Von Baeyer in the late 19th century. ed.ac.uk The inherent rigidity and three-dimensionality of the spirocyclic framework have made it an attractive target in medicinal chemistry and drug discovery. ed.ac.uknih.gov The 1-azaspiro[4.4]nonane skeleton, a core component of the target molecule, is found in the Cephalotaxus family of alkaloids, which are known for their potent antiproliferative activities against cancer cells. researchgate.net This biological significance has spurred the development of numerous synthetic routes to access this important structural motif. researchgate.netresearchgate.net Early synthetic efforts often involved multi-step sequences, but the field has progressively moved towards more elegant and efficient strategies that can construct the complex spirocyclic system with greater control and in fewer steps.

Ring-Forming Strategies for the Spiro[4.4]nonan-4-ol System

The construction of the spiro[4.4]nonane system, particularly the thia-aza variant, relies on a diverse toolkit of ring-forming reactions. These strategies are designed to efficiently create the two five-membered rings—a pyrrolidine (B122466) and a thiolane ring—around the central spiro-carbon atom.

The direct formation of the spirocyclic framework often involves intramolecular cyclization reactions where a pre-functionalized linear precursor is induced to form the bicyclic system.

A notable method for synthesizing the 1-azaspiro[4.4]nonane core involves an intramolecular 1,3-dipolar cycloaddition . In this approach, new pyrrolidine nitroxides are synthesized from 5,5-dialkyl-1-pyrroline N-oxides. This is achieved by introducing a pent-4-enyl group to the nitrone carbon, which is then followed by the intramolecular 1,3-dipolar cycloaddition and subsequent isoxazolidine (B1194047) ring opening. nih.govnsu.ru

Another powerful strategy is the use of domino radical bicyclization . This method has been applied to synthesize compounds with the 1-azaspiro[4.4]nonane skeleton in yields ranging from 11–67%. researchgate.net The process is initiated by radical initiators like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) and involves the formation and subsequent capture of alkoxyaminyl radicals from O-benzyl oxime ether precursors that contain an alkenyl moiety. researchgate.netresearchgate.net

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot methods have been developed for the synthesis of spiro-thiolane systems and other related spiro-heterocycles.

For instance, a one-pot, five-component reaction has been reported for the synthesis of spirooxindole-annulated thiopyran derivatives, yielding complex molecules in a single, efficient step. nih.gov Similarly, novel 1-thia-4-azaspiro[4.4/5]alkan-3-ones have been prepared in a one-step reaction with high yields (67–79%) through the interaction of 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one and thioglycolic acid. nih.gov These methods highlight the power of multicomponent reactions in rapidly assembling complex spirocyclic structures. nih.govresearchgate.net

Reaction Type Starting Materials Product Key Features Yield Reference
Five-component reactionPrimary amines, carbon disulfide, malononitrile, isatin (B1672199) derivativesSpirooxindole-annulated thiopyran derivativesHigh yields, short reaction time, mild conditionsHigh nih.gov
Cyclocondensation4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one, thioglycolic acid1-Thia-4-azaspiro[4.4/5]alkan-3-onesOne-step, excellent yields67-79% nih.gov
Post-Ugi/cascade reaction(details not specified)SpiroindolinesMetal-free, diastereoselective(not specified) rsc.org
Oxidative Carbanion Cyclization(details not specified)Cyclopropane-fused bicyclic amidinesCuBr₂-mediated, multicomponentVery good nih.gov

Cascade reactions, also known as tandem or domino reactions, are processes where a single starting material undergoes multiple bond-forming transformations in a single synthetic operation without isolating intermediates. These reactions are highly efficient for building molecular complexity.

A key strategy in the synthesis of related azaspirocycles is the aza-Michael addition-cyclization cascade . frontiersin.orgnih.gov In this reaction, the addition of an amine to an unsaturated ester is followed by an intramolecular cyclization to form a stable 5-membered N-substituted pyrrolidone ring. frontiersin.org This type of cascade is well-known for its high efficiency and has been used to create a variety of functionalized pyrrolidone structures. nih.gov

Similarly, thiol-Michael additions are employed in cascade sequences to construct sulfur-containing heterocycles. For example, a divergent one-pot domino strategy using a thiol-Michael addition of thioglycolic acid has been developed to synthesize β-thiophene-fused porphyrins. rsc.org Another example involves a Michael-type addition to a dihydrothiazine ring to generate spiro-cephalosporins. ed.ac.uk These organocatalytic tandem Michael additions are powerful tools for the enantioselective synthesis of functionalized thiochromenes and other related heterocycles. beilstein-journals.org

The success of these synthetic strategies often hinges on the use of specialized precursors and carefully controlled reaction conditions. For example, the one-pot synthesis of spirooxindole-annulated thiopyrans utilizes isatin derivatives as key precursors and is carried out under mild, basic conditions using potassium carbonate as a catalyst. nih.gov

In the synthesis of spiro-cephalosporins, the choice of catechol derivatives and the use of mild basic conditions (K₂CO₃ in DMF) are crucial for achieving stereoselective formation of the product. ed.ac.uk Microwave irradiation has also been employed to accelerate these reactions. ed.ac.uk The synthesis of 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides, a related spiro system, is achieved by reacting a keto sulfone with N-alkylaminoethanols. researchgate.net The nature of the aminoethanol (substituted vs. unsubstituted) dictates whether the spirocyclization occurs. researchgate.net

Functionalization Strategies for this compound

While the core synthesis of the spirocyclic framework is a primary challenge, subsequent functionalization allows for the fine-tuning of the molecule's properties. For analogs of this compound, such as the 1-thia-4-azaspiro[4.4/5]alkan-3-ones, functionalization has been explored. In one study, the antiproliferative activity was significantly impacted by the type of substitution at the 6-position of a quinoline (B57606) moiety attached to the spiro core and the size of the spirocyclic ring (cyclohexyl vs. cyclopentyl). nih.gov This indicates that modifications to peripheral parts of the molecule, separate from the core spiro-heterocycle, can be a viable strategy for developing analogs with specific properties. The synthesis of various derivatives with different substituents on the quinoline ring demonstrates a clear path for functional group manipulation on related scaffolds. nih.gov

Stereoselective Synthesis of Chiral Centers

The control of stereochemistry is a critical aspect in the synthesis of complex molecules like this compound, which contains multiple chiral centers. The spatial arrangement of substituents significantly influences the biological activity and physical properties of the compound. Methodologies for achieving stereoselectivity in the synthesis of related azaspirocycles often rely on chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions.

One common strategy involves the use of chiral starting materials or reagents to induce asymmetry in the final product. For instance, in the synthesis of related spirocyclic systems, chiral pool starting materials can be employed to set the stereochemistry of one of the rings, which then directs the formation of the second ring in a diastereoselective manner.

Another powerful approach is the use of catalyst-controlled reactions. For example, domino radical bicyclization has been used to synthesize 1-azaspiro[4.4]nonane derivatives with a preference for the trans configuration. researchgate.netnih.gov This type of reaction, initiated by agents like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B), can establish multiple stereocenters in a single step with a degree of diastereoselectivity. researchgate.netnih.gov While not specifically applied to this compound, this methodology highlights a potential pathway for controlling the relative stereochemistry of the spirocyclic core.

Furthermore, phosphine-catalyzed [3+2]-cycloadditions represent another avenue for the stereoselective construction of the 2-azaspiro[4.4]nonan-1-one framework. researchgate.netosti.gov The choice of phosphine (B1218219) catalyst and reaction conditions can influence the diastereoselectivity of the cyclization.

Table 1: Examples of Stereoselective Reactions in the Synthesis of Azaspiro[4.4]nonane Analogs

Reaction TypeCatalyst/ReagentKey FeatureDiastereomeric Ratio/eeReference
Domino Radical BicyclizationAIBN or Et₃B / Bu₃SnHFormation of trans diastereomerPredominantly trans researchgate.netnih.gov
Phosphine-Catalyzed [3+2]-CycloadditionChiral PhosphinesConstruction of spiro-heterocyclesVaries with catalyst researchgate.netosti.gov

It is plausible that a stereoselective synthesis of this compound could be achieved by adapting these methods. For example, a chiral thiol precursor could be used in a cyclization reaction, or an asymmetric reduction of a corresponding ketone could establish the stereocenter of the hydroxyl group at the C4 position.

Introduction of Diverse Chemical Substituents onto the Spirocyclic Core

The ability to introduce a variety of chemical substituents onto the 7-thia-1-azaspiro[4.4]nonane scaffold is crucial for exploring its structure-activity relationships and developing analogs with tailored properties. Functionalization can be achieved either by using substituted starting materials in the main synthetic sequence or by modifying the core structure after its formation.

One-pot synthesis strategies have been successful in creating substituted analogs of similar spirocycles. For instance, the synthesis of 4-((quinolin-4-yl)amino)-1-thia-4-azaspiro[4.4/5]alkan-3-ones was achieved through the reaction of substituted 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-ones with thioglycolic acid. nih.govnih.gov This approach demonstrates the feasibility of incorporating complex, pre-functionalized fragments into the spirocyclic structure.

Post-synthetic modification of the spirocyclic core is another viable strategy. For the 7-thia-1-azaspiro[4.4]nonane system, the nitrogen atom of the pyrrolidine ring and the sulfur atom of the thiolane ring are potential sites for functionalization. The nitrogen atom could undergo N-alkylation, N-acylation, or N-arylation reactions to introduce a wide range of substituents. The thioether linkage could potentially be oxidized to a sulfoxide (B87167) or sulfone, which would alter the electronic properties and steric bulk at the 7-position.

Furthermore, if a ketone precursor is used to generate the C4-ol, various organometallic reagents could be employed to introduce alkyl, aryl, or other groups at this position prior to reduction.

Table 2: Potential Functionalization Reactions for the 7-Thia-1-azaspiro[4.4]nonane Core

PositionReaction TypeReagentsPotential Substituents
1 (Nitrogen)N-AlkylationAlkyl halides, Reductive aminationAlkyl, Benzyl groups
1 (Nitrogen)N-AcylationAcyl chlorides, AnhydridesAcyl, Carbonyl groups
7 (Sulfur)OxidationOxidizing agents (e.g., m-CPBA)Sulfoxide, Sulfone
4 (Carbon)Grignard Reaction (on ketone precursor)Organomagnesium halidesAlkyl, Aryl groups

Process Optimization for Scalable Synthesis

The transition from laboratory-scale synthesis to a larger, more scalable process is a critical step in the development of any compound of interest. Process optimization focuses on improving reaction efficiency, reducing costs, minimizing waste, and ensuring consistent product quality. For the synthesis of this compound, several aspects would need to be considered for a scalable process.

Key considerations for process optimization include:

Starting Material Availability and Cost: Utilizing readily available and inexpensive starting materials is paramount for a cost-effective synthesis.

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and reduced energy consumption. The use of catalytic rather than stoichiometric reagents is also highly desirable.

Purification Methods: Developing efficient purification methods, such as crystallization or distillation, that avoid chromatography can greatly simplify the process and reduce solvent usage on a large scale.

Telescoping of Reactions: Combining multiple synthetic steps into a single "one-pot" or "flow" process can reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. A one-pot synthesis has been reported for related 1-thia-4-azaspiro[4.4/5]alkan-3-ones, suggesting that similar strategies could be developed for the target compound. nih.govnih.gov

While specific optimization data for this compound is not available, general principles of process chemistry would be applied. This would involve a systematic study of each synthetic step to identify and address any bottlenecks or inefficiencies.

Chemical Reactivity and Derivatization of 7 Thia 1 Azaspiro 4.4 Nonan 4 Ol

Transformations Involving the Heteroatoms within the Spirocyclic System

The presence of both sulfur and nitrogen atoms within the spirocyclic framework of 7-Thia-1-azaspiro[4.4]nonan-4-ol offers distinct sites for chemical modification. These heteroatoms can readily undergo oxidation and reduction reactions, respectively, providing pathways to new classes of derivatives with altered electronic and steric properties.

Oxidation Reactions of the Sulfur Moiety to Sulfoxides and Sulfones

The sulfur atom in the thiolane ring of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These reactions are typically achieved using common oxidizing agents. For instance, treatment with one equivalent of an oxidant like hydrogen peroxide or a peroxy acid such as meta-chloroperbenzoic acid (m-CPBA) can selectively oxidize the sulfide (B99878) to a sulfoxide (B87167). The use of a stronger oxidizing agent or an excess of the oxidant can further oxidize the sulfur to the sulfone state. The resulting sulfoxides and sulfones, such as 7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide, exhibit modified polarity and hydrogen bonding capabilities, which can be advantageous in tuning the molecule's physicochemical properties for various applications. nih.govbldpharm.com

Table 1: Oxidation Reactions of the Sulfur Moiety

Product Oxidizing Agent
This compound 7-oxide Hydrogen peroxide (H₂O₂), m-Chloroperbenzoic acid (m-CPBA)

Reduction Reactions of the Nitrogen Moiety to Amines

The nitrogen atom within the pyrrolidine (B122466) ring of the spirocyclic system can be subjected to reduction, although this transformation is less commonly explored in the context of this specific molecule. In principle, if the nitrogen were part of an imine or a similar oxidized functional group within a precursor to the final compound, it could be reduced to the corresponding amine. Standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride are often employed for such transformations in related nitrogen-containing heterocycles. This reductive pathway offers a potential strategy for introducing or modifying substituent patterns on the nitrogen atom, further expanding the accessible chemical space.

Reactions Involving the Hydroxyl Functionality at Position 4

The secondary hydroxyl group at the 4-position of the pyrrolidine ring is a key handle for derivatization, enabling a wide range of modifications through substitution, esterification, and etherification reactions.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be a target for nucleophilic substitution reactions. To facilitate this, the hydroxyl group is typically first converted into a better leaving group, such as a tosylate or a mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. Subsequent reaction with a variety of nucleophiles can then introduce new functional groups at the 4-position. This two-step process allows for the installation of a wide range of substituents, significantly diversifying the molecular scaffold.

Esterification and Etherification Reactions for Derivative Synthesis

The hydroxyl group readily undergoes esterification with acyl chlorides or carboxylic acids under appropriate conditions to form the corresponding esters. For example, the reaction with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield the ester derivative. Similarly, etherification can be achieved by deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which can then be reacted with an alkyl halide to furnish the corresponding ether. These reactions are fundamental in creating libraries of compounds for screening in drug discovery and materials science.

Table 2: Representative Derivatization of the Hydroxyl Group

Reaction Type Reagents Functional Group Introduced
Esterification Acyl chloride, base (e.g., triethylamine) Ester

Structure Activity Relationship Sar Studies of 7 Thia 1 Azaspiro 4.4 Nonan 4 Ol Derivatives

Conformational Analysis and its Influence on Biological Efficacy

The rigid nature of the spirocyclic scaffold in 7-thia-1-azaspiro[4.4]nonan-4-ol derivatives is a primary determinant of their biological activity. By locking the two rings—a pyrrolidine (B122466) and a tetrahydrothiophene—through a shared carbon atom, the number of accessible conformations is significantly limited. This pre-organization of the molecule into a more defined three-dimensional shape can facilitate a more favorable interaction with the binding site of a biological target. tandfonline.comnih.gov

The relative orientation of the pyrrolidine nitrogen, the hydroxyl group, and the sulfur atom is fixed in space, which is crucial for establishing specific hydrogen bonds and other non-covalent interactions within a receptor pocket. The conformational restriction imposed by the spirocyclic system ensures that key functional groups are presented to the target protein in an optimal arrangement for binding, which can lead to higher affinity and selectivity. researchgate.net For instance, in many receptor-ligand interactions, the precise spatial positioning of a hydrogen bond donor (like the hydroxyl group) and a basic nitrogen atom is a critical factor for potent activity. nih.gov

Impact of Spirocyclic Ring Size and Heteroatom Identity on SAR

The identity of the heteroatom at position 7 is also a critical determinant of the molecule's properties. The sulfur atom in the tetrahydrothiophene ring influences the compound's lipophilicity, polarity, and ability to engage in specific interactions, such as hydrogen bonding or sulfur-aromatic interactions. Replacing the sulfur atom with an oxygen (to form an oxa-azaspiro[4.4]nonane) or a carbon would significantly alter these properties. For instance, the sulfur atom in 1,3,4-thiadiazole derivatives has been shown to impart greater lipid solubility and tissue permeability compared to its 1,3,4-oxadiazole bioisostere. Such modifications would not only affect the molecule's binding affinity but also its pharmacokinetic profile.

Elucidation of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model for the this compound scaffold can be proposed based on its structural features and by analogy to other spirocyclic ligands. The key pharmacophoric elements likely include:

A Basic Nitrogen Atom: The nitrogen of the pyrrolidine ring is expected to be protonated at physiological pH, serving as a crucial cationic center for interaction with anionic residues (e.g., aspartate or glutamate) in a receptor binding site. This is a common feature in pharmacophore models for many G-protein coupled receptor (GPCR) ligands. nih.gov

A Hydrogen Bond Donor/Acceptor: The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, providing a pivotal interaction point with the target protein.

A Hydrophobic Region: The tetrahydrothiophene ring and the aliphatic backbone of the pyrrolidine ring contribute to the molecule's hydrophobicity, which is important for engaging with non-polar pockets within the binding site. nih.gov

A Defined Three-Dimensional Geometry: The rigid spirocyclic core itself acts as a scaffold that holds these elements in a specific spatial orientation, which is a critical component of the pharmacophore.

The relative distances and angles between the basic nitrogen, the hydroxyl group, and the hydrophobic regions are dictated by the spiro[4.4]nonane framework and are essential for selective and high-affinity binding.

Effects of Substituent Variations on Biological Potency and Selectivity

The biological activity of the this compound scaffold can be finely tuned by introducing various substituents at different positions. The nature, size, and position of these substituents can significantly impact potency and selectivity.

Substituents on the Pyrrolidine Nitrogen: Alkylation or arylation of the nitrogen atom can modulate the basicity and steric bulk around this key interaction point. For example, in a series of muscarinic agonists, the nature of the N-substituent was critical for activity. nih.gov

Modifications of the Hydroxyl Group: Esterification or etherification of the hydroxyl group would alter its hydrogen bonding capacity and could be used to probe the steric tolerance of the binding site in that region.

Substitution on the Carbon Rings: Introducing substituents on the carbon atoms of either the pyrrolidine or tetrahydrothiophene rings can influence lipophilicity, metabolic stability, and interactions with the target. For instance, adding aryl groups to a spirocyclic scaffold has been shown to introduce new interactions with hydrophobic pockets in the σ1 receptor, leading to a significant increase in potency. nih.gov

The following table illustrates hypothetical SAR trends based on general principles observed in related spirocyclic systems:

Compound R1 (on N) R2 (on C4-OH) Hypothetical Activity Trend Rationale
Parent HHBaselineUnsubstituted core scaffold.
Derivative A MethylHPotentially IncreasedSmall alkyl groups on the nitrogen can enhance binding in some systems.
Derivative B BenzylHPotentially Increased SignificantlyAromatic groups can engage in additional hydrophobic or pi-stacking interactions. nih.gov
Derivative C HAcetylLikely DecreasedMasking the hydrogen-bonding hydroxyl group may disrupt a key interaction.
Derivative D MethylMethoxyVariableThe effect would depend on the specific receptor's tolerance for a larger, less polar group at this position.

This table is for illustrative purposes and based on general SAR principles, not on specific experimental data for this compound class.

Comparative Analysis with Structurally Related Spirocyclic Systems

The SAR of this compound derivatives can be further understood by comparing them to other structurally related spirocyclic systems.

1-Azaspiro[4.4]nonane Derivatives: This scaffold, lacking the sulfur heteroatom, has been found in compounds with marked biological activity, including inhibitors of the hepatitis C virus and agonists of nicotinic acetylcholine receptors. nih.gov A direct comparison of the biological activity of a 7-thia derivative with its direct carbon analog would highlight the specific contribution of the sulfur atom to binding and pharmacokinetics.

Oxa-azaspirocyclic Systems: Bioisosteric replacement of the sulfur atom with an oxygen atom would create an oxa-azaspiro[4.4]nonane system. This would alter the electronics, lipophilicity, and hydrogen bond accepting potential of the five-membered heterocyclic ring. In other classes of molecules, such as 1,3,4-oxadiazoles versus 1,3,4-thiadiazoles, the sulfur-containing ring often confers different physicochemical properties that can be advantageous for cell permeability. A comparative study would be invaluable in determining the optimal heteroatom for a given biological target.

Advanced Spectroscopic and Computational Characterization of 7 Thia 1 Azaspiro 4.4 Nonan 4 Ol

Spectroscopic Techniques for Comprehensive Structural Elucidation

A suite of spectroscopic methods is indispensable for the thorough analysis of 7-Thia-1-azaspiro[4.4]nonan-4-ol, with each technique providing complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the complex three-dimensional structure of this compound in solution. Both ¹H and ¹³C NMR spectra are critical for establishing the connectivity of atoms, while more advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to map out the complete bonding network and assign all proton and carbon signals definitively.

Of particular importance is the use of Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) to probe through-space correlations between protons. These correlations are vital for determining the relative stereochemistry of the chiral centers, including the carbon bearing the hydroxyl group (C-4) and the spirocyclic carbon atom (C-5). The observed NOE patterns would reveal the spatial proximity of various protons, allowing for the assignment of cis and trans relationships between substituents on the two rings.

Furthermore, variable-temperature NMR studies can provide valuable information on the conformational dynamics of the flexible five-membered rings. By monitoring changes in chemical shifts and coupling constants, or by observing the coalescence of signals at different temperatures, it is possible to investigate dynamic processes such as ring-flipping and to estimate the energy barriers associated with these conformational changes.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
23.10 (m)55.2H2 -> C3, C5
32.95 (m)48.9H3 -> C2, C4, C5
44.50 (t)75.8H4 -> C3, C5
62.85 (m)38.1H6 -> C5, C7, C9
82.90 (m)35.5H8 -> C7, C9
93.05 (m)50.1H9 -> C5, C6, C8
OH2.50 (br s)--
NH1.90 (br s)--

Note: This table is a hypothetical representation of expected NMR data and is for illustrative purposes only, as specific experimental data is not publicly available.

High-Resolution Mass Spectrometry for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unequivocal confirmation of the molecular formula of this compound. By providing a highly accurate mass measurement of the molecular ion, typically with a precision of a few parts per million (ppm), HRMS can distinguish the compound's elemental composition (C₇H₁₃NOS) from other potential formulas with the same nominal mass.

In addition to confirming the molecular formula, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Under ionization conditions, the molecule will break apart in a predictable manner, and the resulting fragment ions can be analyzed to deduce the connectivity of the atoms. For this compound, characteristic fragmentation pathways would likely include the loss of the hydroxyl group as a water molecule (M-18), as well as cleavages of the C-C bonds adjacent to the nitrogen and sulfur atoms, providing further evidence for the spirocyclic ring structure.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

IonChemical FormulaCalculated m/z
[M+H]⁺C₇H₁₄NOS⁺160.0791
[M+Na]⁺C₇H₁₃NNaOS⁺182.0610
[M-H₂O+H]⁺C₇H₁₂NS⁺142.0685

Note: This table presents predicted m/z values based on the known molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum reveals the vibrational frequencies of the bonds within the molecule, with specific functional groups exhibiting characteristic absorption bands.

For this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. The presence of the secondary amine (N-H) would also contribute to absorption in this region. The C-H stretching vibrations of the aliphatic rings would appear in the 2850-3000 cm⁻¹ range. Furthermore, the C-O stretching vibration of the alcohol would be expected to produce a distinct peak between 1000 and 1260 cm⁻¹. The C-S bond stretching is typically weaker and appears in the fingerprint region (600-800 cm⁻¹).

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
AlcoholO-H Stretch (H-bonded)3200 - 3600 (broad)
AmineN-H Stretch3300 - 3500 (medium)
AlkaneC-H Stretch2850 - 3000 (strong)
AlcoholC-O Stretch1000 - 1260 (strong)
ThioetherC-S Stretch600 - 800 (weak)

Note: This table outlines the expected characteristic IR absorption regions for the functional groups present in the molecule.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Molecular Dynamics Studies Utilizing Spin Labels

While this compound is not inherently paramagnetic, it can be chemically modified to incorporate a stable radical, such as a nitroxide spin label. This derivatization allows for the use of Electron Paramagnetic Resonance (EPR) spectroscopy, a technique that is highly sensitive to the local environment and dynamics of the spin label.

By attaching a nitroxide spin label to a specific site on the molecule, for example, via the hydroxyl or amine group, EPR spectroscopy can be used to study the rotational motion of the molecule and its interactions with its surroundings. The lineshape of the EPR spectrum provides detailed information about the mobility of the spin label, which in turn reflects the dynamics of the parent molecule. This approach is particularly valuable for investigating how the molecule tumbles in solution and for probing its binding to larger biomolecules.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

The most definitive method for determining the three-dimensional structure of this compound, including its absolute stereochemistry, is single-crystal X-ray crystallography. This technique requires the growth of a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice.

X-ray crystallography would provide unambiguous information on bond lengths, bond angles, and torsion angles, offering a detailed snapshot of the molecule's conformation in the solid state. This would allow for the definitive assignment of the relative and absolute stereochemistry of all chiral centers. The resulting crystal structure would serve as a crucial benchmark for validating the structures determined by spectroscopic and computational methods.

Computational Chemistry Approaches for Mechanistic Insights and Property Prediction

Computational chemistry provides a powerful in silico framework for complementing experimental data and gaining deeper insights into the structure, properties, and reactivity of this compound. Methods such as Density Functional Theory (DFT) can be employed to calculate the optimized geometries of different possible stereoisomers and conformers of the molecule.

These calculations can predict a wide range of properties, including relative energies, which can help to identify the most stable conformations. Furthermore, computational methods can be used to simulate spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. Comparing these predicted spectra with the experimental data can aid in the assignment of the observed signals and provide greater confidence in the structural elucidation. Computational approaches are also invaluable for exploring potential reaction mechanisms and for predicting the molecule's electronic properties, such as its molecular orbital energies (HOMO and LUMO), which are relevant to its reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules and predict their reactivity. For a molecule like this compound, DFT calculations can elucidate a variety of properties that are crucial for understanding its chemical behavior and potential applications.

Detailed Research Findings:

In studies of similar spirocyclic compounds, such as spiro[indene-2,2'- nih.govnih.goviucr.orgoxathiazine]-1,3-diones, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to identify electrophilic and nucleophilic centers. nih.gov This analysis is critical for predicting how the molecule will interact with other reagents. For this compound, DFT could be used to calculate the distribution of electron density, highlighting the reactive sites. The nitrogen and sulfur atoms, with their lone pairs of electrons, and the hydroxyl group are expected to be key areas of chemical reactivity.

Furthermore, DFT calculations have been successfully used to rationalize the stereochemical outcomes of reactions involving spiro compounds. For instance, in the synthesis of dibenzo-1-azaspiro[4.5]decanes, DFT was used to understand the high levels of diastereocontrol observed in the addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine. nih.gov Similar calculations for this compound could predict the most stable conformations and the energy barriers for the interconversion between different stereoisomers, which is vital for its potential use in stereoselective synthesis.

Interactive Data Table: Representative DFT-Calculated Parameters for a Spirocyclic System

ParameterDescriptionTypical Calculated Value (Arbitrary Units)
HOMO Energy Energy of the Highest Occupied Molecular Orbital; indicates propensity to donate electrons.-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; indicates propensity to accept electrons.-1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; relates to chemical reactivity and stability.5.3 eV
Dipole Moment A measure of the polarity of the molecule.3.2 D
Mulliken Charges Partial charges on individual atoms, indicating electrophilic and nucleophilic sites.N: -0.4, S: -0.1, O: -0.6

Note: The values in this table are illustrative for a generic spirocyclic system and are not specific experimental data for this compound.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the physical movements of atoms and molecules over time. This technique is particularly valuable for studying how a potential drug molecule, or ligand, interacts with its biological target, such as a protein or DNA.

Detailed Research Findings:

For spirocyclic compounds, MD simulations have been instrumental in understanding their binding to biological macromolecules. In a study of spiro[indene-2,2'- nih.govnih.goviucr.orgoxathiazine]-1,3-diones, 100-nanosecond MD simulations were performed to investigate their interaction with B-DNA. nih.gov These simulations revealed that the compounds could bind to the minor groove of the DNA, stabilized by hydrophobic and hydrogen bonding interactions. nih.gov Key parameters analyzed in such simulations include the root-mean-square deviation (RMSD) to assess the stability of the simulation, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule and its target, and the number of intermolecular hydrogen bonds over time to quantify the binding strength. nih.gov

For this compound, MD simulations could be used to model its interaction with a hypothetical protein target. The hydroxyl group and the nitrogen atom of the azaspiro ring would be expected to act as hydrogen bond donors and acceptors, respectively, playing a crucial role in the binding affinity and specificity. The thia-group could engage in non-polar interactions within the binding pocket.

Interactive Data Table: Key Outputs of a Hypothetical MD Simulation for Ligand-Target Binding

Simulation ParameterDescriptionIllustrative Finding
RMSD of Ligand Measures the average change in displacement of the ligand's atoms from a reference structure.Stabilizes after 20 ns, indicating a stable binding mode.
RMSF of Protein Residues Shows the fluctuation of each amino acid residue in the protein during the simulation.Residues in the binding pocket show reduced fluctuation upon ligand binding.
Intermolecular H-Bonds The number of hydrogen bonds formed between the ligand and the protein over time.An average of 3 stable hydrogen bonds are maintained throughout the simulation.
Binding Free Energy A calculated value (e.g., using MM/PBSA) that estimates the strength of the ligand-target interaction.-45 kcal/mol, suggesting a strong and favorable interaction.

Note: The findings in this table are illustrative and based on typical results from MD simulations of ligand-protein interactions, not specific data for this compound.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, which include methods like DFT, are powerful for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, these calculations can identify transition states, intermediates, and determine the activation energies, providing a deep understanding of how a reaction proceeds.

Detailed Research Findings:

Research on the reaction mechanisms of nitrogen-containing heterocyclic compounds has demonstrated the utility of quantum chemical calculations. For example, studies on the oxidation of pyrrole (B145914) and pyridine (B92270) have used these methods to determine the reaction pathways and thermodynamic characteristics of their reactions with oxygen. acs.org These calculations can pinpoint which atoms are most susceptible to attack and the energy barriers associated with different reaction routes. acs.org

In the context of this compound, quantum chemical calculations could be employed to investigate various potential reactions, such as the oxidation of the sulfur atom, N-alkylation, or reactions involving the hydroxyl group. For instance, the oxidation of the thioether to a sulfoxide (B87167) or sulfone is a common transformation for sulfur-containing heterocycles. Quantum chemical calculations could predict the relative energies of the transition states for oxidation by different reagents, helping to select the most efficient synthetic route. Similarly, the mechanism of a ring-opening or rearrangement reaction could be explored, providing insights into the stability and reactivity of the spirocyclic scaffold under different conditions.

Biological Activity and Mechanistic Investigations of 7 Thia 1 Azaspiro 4.4 Nonan 4 Ol Derivatives

In Vitro Antimicrobial Activity Assessment

While extensive research on the antimicrobial properties of the specific 7-thia-1-azaspiro[4.4]nonan-4-ol core is still emerging, studies on structurally related thia-azaspiro compounds have demonstrated notable antimicrobial potential. These investigations provide a foundational understanding of the possible efficacy of this class of compounds against various microbial pathogens.

Spectrum of Activity Against Bacterial Pathogens

Derivatives of the thia-azaspiro scaffold have shown activity against both Gram-positive and Gram-negative bacteria, with particularly significant findings in the context of mycobacteria. A study on 2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.4]non-4-yl)-2,2-diphenylacetamide derivatives revealed that some of these compounds are potent antibacterial agents. researchgate.net Specifically, certain derivatives exhibited highly effective inhibition of Mycobacterium tuberculosis strains. researchgate.net Further research into novel azaspiro analogues of the antibiotic linezolid (B1675486), where the morpholine (B109124) ring was replaced with a 2-oxa-6-azaspiro[3.3]heptane bioisostere, identified compounds with a mixed antibacterial and antitubercular profile. nih.gov One such compound demonstrated an antibacterial profile similar to linezolid against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov Conversely, other studies on different spiro-isoquinoline derivatives reported weak or no antimicrobial activity, indicating that the specific substitutions on the spiro core are critical for antibacterial efficacy. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Thia-Azaspiro Derivatives

Compound ClassBacterial StrainActivity/MeasurementReference
2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.4]non-4-yl)-2,2-diphenylacetamide derivativesMycobacterium tuberculosis H37RvUp to 86% inhibition at 6.25 µg/cm³ researchgate.net
Azaspiro analogues of Linezolid (e.g., Compound 22)Escherichia coliIC50: 0.72 µg/mL nih.gov
Azaspiro analogues of Linezolid (e.g., Compound 22)Pseudomonas aeruginosaIC50: 0.51 µg/mL nih.gov
Azaspiro analogues of Linezolid (e.g., Compound 22)Staphylococcus aureusIC50: 0.88 µg/mL nih.gov
Azaspiro analogues of Linezolid (e.g., Compound 22)Bacillus subtilisIC50: 0.49 µg/mL nih.gov
Nicotinohydrazide-spirothiazolidinone derivativesMycobacterium tuberculosisWeak activity (MIC: 125-250 µM) nih.gov

Evaluation Against Fungal Species

The antifungal potential of azaspiro derivatives has also been investigated. Certain compounds within this class have demonstrated considerable efficacy against pathogenic fungi. For instance, specific azaspiro derivatives were found to have notable antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 312 µg/mL. researchgate.net Research on other sulfur-containing heterocyclic compounds, such as thiazole (B1198619) derivatives, has also shown very strong activity against clinical C. albicans isolates, suggesting that the thiazolidine (B150603) ring, a key component of the thia-azaspiro structure, is a valuable pharmacophore for antifungal drug design. nih.gov One study highlighted that synthesized thia-azaspiro[4.5]decan-3-one derivatives exhibited superior antifungal action compared to their antibacterial activity. researchgate.net

Hypotheses on the Molecular Mechanisms Underlying Antimicrobial Action

The precise molecular mechanisms for the antimicrobial action of this compound derivatives are not yet fully elucidated. However, based on the known activities of sulfur-containing compounds, several hypotheses can be proposed. The sulfur atom within the spirocyclic system is likely a key contributor to the biological activity. It is known that molecular sulfur dioxide can penetrate microbial cell membranes and disrupt the function of essential enzymes and proteins, a mechanism that could be mirrored by these more complex sulfur-containing heterocycles. beerbrew.com The N-C-S linkage present in the thiazolidinone ring is a critical feature found in many compounds with established antimicrobial properties. nih.gov Furthermore, sulfur in its nanoparticle form has been shown to possess significant bactericidal effects, which are facilitated by its ability to interact with and disrupt cellular components. nih.gov It is plausible that the thia-azaspiro derivatives act by similar means, potentially interfering with microbial metabolic pathways or compromising cell membrane integrity.

In Vitro Anticancer Activity and Apoptotic Induction

A significant body of research has focused on the anticancer properties of thia-azaspiro derivatives, revealing their cytotoxic effects on various cancer cell lines and their ability to induce programmed cell death, or apoptosis.

Cytotoxic Effects on Defined Cancer Cell Lines

Novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-one derivatives have demonstrated potent antiproliferative activity against a panel of four different cancer cell lines. nih.gov Some of these compounds exhibited growth inhibition (GI50) values in the nanomolar range, comparable to the established anticancer drug erlotinib. nih.gov For instance, compounds designated as 6b, 6e, and 7b showed average GI50 values of 35, 40, and 32 nM, respectively. nih.gov These compounds also acted as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutated protein, which are key targets in cancer therapy. researchgate.netnih.gov Additionally, other studies have reported that new 1-thia-4-azaspiro[4.5]decane derivatives show moderate to high inhibition against human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cell lines. nih.govresearchgate.net

Table 2: Cytotoxic Activity of Selected Thia-Azaspiro Derivatives Against Cancer Cell Lines

CompoundCancer Cell LineMeasurementValueReference
Compound 7b (a 4-((quinolin-4-yl)amino)-thia-azaspiroalkan-3-one)Average of four cancer cell linesGI5032 nM nih.gov
Compound 6b (a 4-((quinolin-4-yl)amino)-thia-azaspiroalkan-3-one)Average of four cancer cell linesGI5035 nM nih.gov
Compound 6e (a 4-((quinolin-4-yl)amino)-thia-azaspiroalkan-3-one)Average of four cancer cell linesGI5040 nM nih.gov
Compound 7bEGFR KinaseIC5078 nM nih.gov
Compound 6bEGFR KinaseIC5084 nM nih.gov
Compound 7bBRAFV600E KinaseIC5096 nM nih.gov
Compound 6bBRAFV600E KinaseIC50108 nM nih.gov

Modulation of Apoptotic Pathways and Associated Biomarkers (e.g., Caspase-3, Caspase-8, Bax, Bcl2)

The cytotoxic effects of thia-azaspiro derivatives are closely linked to their ability to induce apoptosis. Apoptosis is a highly regulated process involving a cascade of molecular events. Key players in this process include the caspase family of proteases and the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. researchgate.net

Studies have shown that the most active thia-azaspiro derivatives effectively modulate these apoptotic pathways. nih.gov For example, treatment of pancreatic cancer cells (Panc-1) with the potent compound 7b led to a significant overexpression of caspase-3, a key executioner caspase in the apoptotic cascade. researchgate.net The level of caspase-3 in treated cells was 8.5-fold higher than in untreated control cells. researchgate.net Furthermore, these compounds have been shown to alter the balance of Bcl-2 family proteins. The induction of apoptosis by these derivatives is associated with an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, a critical step in the intrinsic apoptotic pathway. researchgate.net The activation of initiator caspases, such as caspase-8, is also implicated in the apoptotic mechanism of these compounds, leading to a cascade that culminates in cell death. nih.govresearchgate.netnih.gov

Table 3: Effect of Thia-Azaspiro Derivatives on Apoptotic Biomarkers

CompoundCell LineBiomarkerEffectReference
Compound 7bPanc-1 (Human Pancreatic Cancer)Caspase-3Significant overexpression (544.50 ± 5 pg/mL vs. control) researchgate.net
Compound 6bPanc-1 (Human Pancreatic Cancer)Caspase-3Significant overexpression (487.50 ± 4 pg/mL vs. control) researchgate.net
Compound 7bPanc-1 (Human Pancreatic Cancer)Bax/Bcl-2 RatioIncreased researchgate.net
General thia-azaspiro derivativesCancer CellsCaspase-8Implicated in activation of apoptosis researchgate.net

Interaction with Cellular Proliferation Signaling Cascades (e.g., MAPK/ERK Pathway)

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. While direct and detailed investigations into the specific interactions of this compound derivatives with the MAPK/ERK pathway are not extensively documented in publicly available literature, their activity as inhibitors of upstream components like EGFR and BRAF V600E strongly implies a modulatory effect on this cascade. nih.govnih.gov Inhibition of these kinases would directly interrupt the signal flow to MEK and subsequently ERK, thereby attenuating the pro-proliferative signals. The development of dual inhibitors targeting both EGFR and BRAF is a strategic approach to overcome resistance mechanisms that can arise from single-target therapies. nih.govnih.gov

Enzyme and Receptor Target Engagement Studies

The therapeutic potential of this compound derivatives is largely defined by their ability to engage with specific biological targets. Research has primarily focused on their role as kinase inhibitors in the context of cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition Studies

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, initiates signaling cascades, including the MAPK/ERK pathway, that drive cell growth and proliferation. Its overexpression or mutation is a frequent event in various cancers.

In a notable study, novel 4-((quinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-ones, which are structurally related to the this compound scaffold, were synthesized and evaluated for their antiproliferative properties. nih.gov Two derivatives, compounds 6b and 7b , demonstrated potent inhibitory activity against EGFR. nih.govnih.gov

CompoundEGFR IC₅₀ (nM)
6b 84
7b 78

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

These findings highlight the potential of the thia-azaspiro scaffold as a basis for the development of effective EGFR inhibitors. nih.govnih.gov

BRAF V600E Kinase Inhibition Studies

The BRAF kinase is another key component of the MAPK/ERK signaling pathway. The V600E mutation in BRAF leads to its constitutive activation, promoting uncontrolled cell growth and survival. This mutation is prevalent in several cancers, including melanoma and colorectal cancer.

The same study that identified potent EGFR inhibitors also investigated the activity of these compounds against the BRAF V600E mutant. nih.govnih.gov Compounds 6b and 7b were found to be effective dual inhibitors, also targeting BRAF V600E. nih.govnih.gov

CompoundBRAF V600E IC₅₀ (nM)GI₅₀ (nM) against four cancer cell lines
6b 10835
7b 9632

GI₅₀ (50% growth inhibition) is the concentration of a drug that causes a 50% reduction in the proliferation of cancer cells.

The dual inhibitory action of these compounds against both EGFR and BRAF V600E represents a promising strategy to combat cancers driven by these mutations and potentially circumvent drug resistance. nih.govnih.gov

Investigation of Other Relevant Enzymatic Targets (e.g., Dihydrofolate Reductase, Arginase, Vanin-1)

Scientific literature to date has not reported specific investigations into the inhibitory activity of this compound or its direct derivatives against dihydrofolate reductase, arginase, or vanin-1. Further research is required to determine if this chemical scaffold interacts with these or other enzymatic targets.

Characterization of Molecular Recognition and Binding Affinities

While comprehensive molecular docking and binding affinity studies for the this compound scaffold itself are not widely published, the reported IC₅₀ values for its derivatives against EGFR and BRAF V600E provide a quantitative measure of their potent binding. nih.govnih.gov The low nanomolar concentrations required for inhibition suggest a high degree of complementarity between the compounds and the ATP-binding pockets of these kinases. The quinolinylamino substituent in the studied derivatives likely plays a crucial role in forming key interactions within the active sites of EGFR and BRAF. For instance, in previously studied quinoline-based inhibitors, the quinoline (B57606) nitrogen can form critical hydrogen bonds with residues in the kinase hinge region. nih.gov

Antiviral Activity Investigations of Related Scaffolds

The versatility of the thia-azaspiro scaffold extends beyond anticancer applications into the realm of antiviral research. A study focused on the synthesis and antiviral evaluation of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which share a similar core structure. nih.govresearchgate.net

These compounds were tested for their ability to inhibit the replication of human coronavirus 229E (HCoV-229E), a common cold virus. Several derivatives exhibited inhibitory activity, with the most potent compound, 8n (N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide), showing significant efficacy. nih.govresearchgate.net

CompoundAntiviral Activity (EC₅₀ in µM) against HCoV-229E
8n 5.5

EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Interestingly, these compounds did not show activity against influenza viruses, suggesting a degree of selectivity in their antiviral action. nih.govresearchgate.net This research underscores the potential of the 1-thia-4-azaspiroalkane framework as a valuable starting point for the development of novel antiviral agents. nih.govresearchgate.net

Inhibition of Human Coronavirus Replication in Cell Culture

There is no publicly available data from cell culture-based assays detailing the inhibitory effects of this compound or its derivatives on the replication of human coronaviruses.

Mechanistic Exploration of Antiviral Effects

In the absence of confirmed antiviral activity against human coronaviruses, there have been no mechanistic studies to explore the potential antiviral effects of this compound.

Future Research Directions and Applications of 7 Thia 1 Azaspiro 4.4 Nonan 4 Ol in Chemical Biology

Rational Design of Novel Multi-Targeted Therapeutic Agents

The development of drugs that can simultaneously modulate multiple biological targets is a promising strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. nih.govnih.gov The rigid spirocyclic core of 7-Thia-1-azaspiro[4.4]nonan-4-ol is an ideal starting point for the rational design of such multi-target-directed ligands (MTDLs). nih.gov The three-dimensional arrangement of substituents on the spirocyclic framework can be precisely engineered to interact with distinct binding sites on different proteins.

A key advantage of spirocycles is their ability to confer conformational rigidity, which can reduce the entropic penalty upon binding to a target protein. nih.gov This can lead to enhanced potency. Research on related thia-azaspiro scaffolds has demonstrated the potential of this chemical class in developing dual inhibitors. For instance, a series of 4-((quinolin-4-yl)amino)-1-thia-4-azaspiro[4.4/5]alkan-3-ones have been synthesized and identified as potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant, both of which are crucial targets in cancer therapy. nih.gov

Future research in this area for this compound could involve:

Scaffold Decoration: Systematically modifying the core structure with various functional groups to engage with the binding sites of two or more desired targets.

Computational Modeling: Utilizing molecular docking and simulation studies to predict the binding modes and affinities of designed compounds to their respective targets.

Fragment-Based Linking: Combining the this compound scaffold with known pharmacophores of different targets to create novel chimeric molecules.

The table below illustrates the dual inhibitory activity of some thia-azaspiro compounds, providing a basis for the potential of this compound derivatives.

CompoundTarget 1 (EGFR) IC₅₀ (nM)Target 2 (BRAFV600E) IC₅₀ (nM)
6b 84108
6e 92129
7b 7896
Data from a study on 4-((quinolin-4-yl)amino)-1-thia-4-azaspiro[4.4/5]alkan-3-ones. nih.gov

Development of Chemical Probes and Molecular Tools for Biological Systems

Chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. The well-defined stereochemistry and rigid nature of this compound make it an excellent scaffold for the development of highly selective chemical probes.

Future directions in this area include:

Functionalization with Reporter Groups: The hydroxyl group and the secondary amine of the this compound scaffold provide convenient handles for the attachment of reporter tags such as fluorescent dyes, biotin, or photo-crosslinkers.

Target Identification: Once a bioactive derivative of this compound is identified, a corresponding probe can be synthesized to facilitate the identification of its molecular target(s) through techniques like affinity chromatography or activity-based protein profiling.

Probing Protein-Protein Interactions: The defined vectors of the spirocyclic core can be used to position functionalities that can either mimic or disrupt specific protein-protein interactions, allowing for a detailed study of these interactions in a cellular context.

Advanced Synthetic Strategies for Accessing Complex Derivatives and Libraries

The exploration of the full potential of the this compound scaffold is dependent on the availability of efficient and versatile synthetic methods. While classical synthetic approaches can be employed, advanced strategies are needed to generate a diverse range of derivatives for biological screening.

Future synthetic research should focus on:

One-Pot and Multi-Component Reactions: The development of one-pot syntheses, such as the reaction between 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one and thioglycolic acid to form related thia-azaspiro compounds, can significantly improve the efficiency of library synthesis. nih.gov

Diversity-Oriented Synthesis (DOS): DOS strategies can be employed to rapidly generate a library of structurally diverse spirocyclic compounds from a common intermediate.

Stereoselective Synthesis: Given the importance of stereochemistry in biological activity, the development of stereoselective synthetic routes to access individual enantiomers and diastereomers of this compound derivatives is of high priority.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery process has the potential to significantly accelerate the design and optimization of novel compounds. researchgate.net These computational tools can be applied to the this compound scaffold in several ways.

Potential applications include:

Predictive Modeling: Training ML models on existing data for spirocyclic compounds to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel this compound derivatives.

Generative Models: Using generative AI algorithms to design novel spirocyclic scaffolds with desired properties, potentially leading to the discovery of new chemical entities with improved therapeutic profiles.

Retrosynthetic Analysis: Employing AI-powered tools to devise efficient synthetic routes for complex target molecules based on the this compound core.

Comprehensive Elucidation of Stereochemical Contributions to Biological Efficacy

The this compound molecule possesses multiple stereocenters, meaning it can exist as several stereoisomers. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities.

A critical area of future research will be the detailed investigation of the stereochemical aspects of this compound derivatives. This will involve:

Separation and Characterization: The separation of racemic mixtures into individual enantiomers and diastereomers using chiral chromatography or other resolution techniques.

Computational Analysis: The use of molecular modeling and docking studies to understand the structural basis for the differential activity of stereoisomers at the molecular level.

By elucidating the precise role of each stereoisomer, researchers can focus on the development of the most potent and selective isomer (the eutomer) as a therapeutic agent, thereby maximizing efficacy and minimizing potential off-target effects.

Q & A

Q. What are the common synthetic routes for 7-Thia-1-azaspiro[4.4]nonan-4-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of spirocyclic compounds like this compound typically involves ring-closing strategies. Key methods include:
  • Ring-closing metathesis (RCM) for constructing the bicyclic framework.
  • Condensation reactions between thiol-containing precursors and carbonyl derivatives.
  • Reductive amination to stabilize the spirocyclic nitrogen center.
    Reaction parameters such as temperature, solvent polarity, and catalyst selection (e.g., Grubbs catalysts for RCM) critically affect yield and stereochemical outcomes. For example, polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency by stabilizing intermediates .
  • Validation : Monitor reaction progress via TLC or HPLC, and optimize purification using column chromatography with gradient elution.

Q. How can spectroscopic techniques (NMR, MS, IR) differentiate this compound from structurally similar spiro compounds?

  • Methodological Answer :
  • 1H/13C NMR : Identify diagnostic signals for the spiro junction (e.g., deshielded protons at the bridgehead) and hydroxyl group (broad singlet at ~1–5 ppm). Compare with reference spectra of analogs like 2,7-diazaspiro[4.4]nonan-1-one .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (C₇H₁₃NO₂S) via exact mass analysis. Fragmentation patterns (e.g., loss of H₂O or thiol groups) can distinguish regioisomers.
  • IR : Hydroxyl stretching (3200–3600 cm⁻¹) and sulfur-related vibrations (C-S at ~600–700 cm⁻¹) provide structural clues.

Advanced Research Questions

Q. What experimental design principles resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may arise from:
  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) using CLSI guidelines.
  • Dose-response relationships : Conduct full dose-response curves (0.1–100 µM) to identify therapeutic windows.
  • Target profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for bacterial enzymes (e.g., dihydrofolate reductase) vs. human kinases .
  • Control experiments : Compare with structurally related compounds (e.g., 1-azaspiro[4.4]nonan-2-one derivatives) to isolate sulfur’s role in activity .

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Compare with experimental reactivity in cross-coupling reactions.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. THF) to predict solubility and aggregation behavior.
  • Transition State Analysis : Identify energy barriers for ring-opening reactions, which may limit stability in acidic conditions .
  • Validation : Correlate computational predictions with experimental kinetics (e.g., rate constants from UV-Vis monitoring) .

Q. What factorial design approaches optimize the enantiomeric purity of this compound in asymmetric synthesis?

  • Methodological Answer : Use a Box-Behnken or central composite design to evaluate factors:
  • Catalyst loading (e.g., chiral palladium complexes).
  • Temperature (25–80°C).
  • Solvent chirality (e.g., (R)- or (S)-limonene).
    Analyze responses (enantiomeric excess, ee%) via chiral HPLC. For example, a 3-factor, 3-level design reduces experimental runs while identifying synergistic effects (e.g., high catalyst loading + low temperature maximizes ee%) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported stability profiles of this compound under oxidative conditions?

  • Methodological Answer :
  • Stress Testing : Expose the compound to H₂O₂ (3–30%) and monitor degradation via LC-MS. Identify major byproducts (e.g., sulfoxide or sulfone derivatives).
  • Kinetic Studies : Compare degradation rates at pH 2 (simulating gastric fluid) vs. pH 7.4 (physiological conditions).
  • Mechanistic Probes : Use radical scavengers (e.g., BHT) to determine if degradation is radical-mediated.
  • Cross-Study Comparison : Differences in purity (e.g., residual metal catalysts) or storage conditions (light exposure) may explain variability .

Structural and Functional Analysis

Q. What crystallographic strategies resolve the conformational flexibility of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate). Analyze puckering parameters of the spirocyclic rings.
  • Variable-Temperature NMR : Detect dynamic ring-flipping by observing coalescence of proton signals at elevated temperatures.
  • Comparative Analysis : Overlay crystal structures with analogs (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene derivatives) to identify steric or electronic constraints .

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